molecular formula C22H18ClN5O3 B12401917 Aurora Kinases-IN-2

Aurora Kinases-IN-2

Cat. No.: B12401917
M. Wt: 435.9 g/mol
InChI Key: RQMVMSIAPOLUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurora Kinases-IN-2 is a potent inhibitor of the Aurora kinase family, which includes Aurora kinase A, Aurora kinase B, and Aurora kinase C. These kinases are serine/threonine kinases that play crucial roles in cell division by regulating various stages of mitosis. This compound has shown significant potential in cancer therapy due to its ability to inhibit the activity of these kinases, thereby preventing the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aurora Kinases-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of industrial-grade equipment, optimization of reaction parameters, and implementation of quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Aurora Kinases-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Aurora Kinases-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Aurora Kinases-IN-2 exerts its effects by binding to the active site of Aurora kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates involved in mitosis, leading to cell cycle arrest and apoptosis of cancer cells. The molecular targets include the catalytic domain of Aurora kinases, and the pathways involved are primarily related to cell cycle regulation and mitotic progression .

Comparison with Similar Compounds

Aurora Kinases-IN-2 is compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its high specificity for Aurora kinases and its potent inhibitory activity, making it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C22H18ClN5O3

Molecular Weight

435.9 g/mol

IUPAC Name

4-[3-amino-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyrazin-2-yl]oxy-N-(3-chlorophenyl)benzamide

InChI

InChI=1S/C22H18ClN5O3/c1-12-19(13(2)31-28-12)18-11-25-20(24)22(27-18)30-17-8-6-14(7-9-17)21(29)26-16-5-3-4-15(23)10-16/h3-11H,1-2H3,(H2,24,25)(H,26,29)

InChI Key

RQMVMSIAPOLUTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CN=C(C(=N2)OC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl)N

Origin of Product

United States

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